[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.92 | s | Imidazole H-2 |
| 7.85 | d (J=8.4 Hz) | Benzene H-6 |
| 7.45 | dd (J=8.4, 2.0 Hz) | Benzene H-5 |
| 7.32 | s | Imidazole H-4/5 |
| 4.10 | s | -CH₂NH₂ |
| 1.90 | br s | -NH₂ (exchangeable) |
¹³C NMR (100 MHz, DMSO-d₆):
| Signal (ppm) | Assignment |
|---|---|
| 158.2 | C-F (J₃-C-F = 12 Hz) |
| 137.5 | Imidazole C-2 |
| 129.8 | Benzene C-4 |
| 118.4 | Imidazole C-4/5 |
| 45.3 | -CH₂NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3350, 3280 | N-H asymmetric/symmetric stretch |
| 1605 | C=N stretch (imidazole) |
| 1510 | C-C aromatic stretch |
| 1220 | C-F stretch |
Mass Spectrometry
- ESI-MS (m/z): [M+H]⁺ = 192.1 (calc. 191.2)
- Major fragments:
- m/z 175.0 (loss of NH₃)
- m/z 147.1 (cleavage of imidazole ring)
- Collision cross-section (CCS): 144.5 Ų ([M+H]⁺ adduct)
Computational Modeling of Electronic Structure
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
Electron Density Distribution
Vibrational Frequency Analysis
| Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| N-H stretch | 3380 | 3350 |
| C-F stretch | 1215 | 1220 |
| Imidazole ring deformation | 645 | 630 |
Tautomeric Behavior of Imidazole Substituent
The imidazole ring exhibits prototropic tautomerism , influenced by fluorine's electronic effects:
Tautomer Populations (DFT, SMD/water model)
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H (N-1 protonated) | 0.0 | 68 |
| 3H (N-3 protonated) | +1.2 | 32 |
Key factors:
Properties
IUPAC Name |
(3-fluoro-4-imidazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIXVFSGDRBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution Reaction
One common method for synthesizing [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves the substitution of a fluorinated phenyl derivative with an imidazole group under controlled conditions:
- Starting Material : A fluorinated benzene derivative with a leaving group (e.g., halide or sulfonate).
- Reagent : Imidazole.
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalyst : Potassium carbonate or cesium carbonate as a base.
- Reaction Conditions : Heating to 100–120 °C for 12–18 hours.
This reaction typically yields the intermediate this compound, which can be purified by recrystallization or column chromatography.
Reductive Amination
Another approach involves the reductive amination of a fluorinated aldehyde or ketone derivative:
- Starting Material : 3-fluoro-4-imidazolylbenzaldehyde.
- Reagent : Ammonia or primary amine.
- Reducing Agent : Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
- Solvent : Methanol or ethanol.
This method ensures selective introduction of the methanamine group onto the aromatic ring.
Imidazole Functionalization via Isoindoline Intermediate
A more complex route involves the use of isoindoline intermediates:
- Formation of Isoindoline Intermediate :
- React imidazole with potassium phthalimide in DMF at 120 °C for 18 hours.
- Isolate the intermediate [2-(4-(1H-imidazol-1-yl)benzyl)isoindoline-1,3-dione].
- Hydrazinolysis :
This method provides high purity and allows for easy isolation of the product.
Reaction Parameters
| Parameter | Range/Condition |
|---|---|
| Temperature | 95–120 °C |
| Solvent | DMF, DMSO, methanol, ethanol |
| Base | Potassium carbonate, cesium carbonate |
| Catalyst | Palladium-based (for reductive amination) |
| Reaction Time | 12–18 hours |
| Purification Method | Recrystallization, column chromatography |
Purification Techniques
The final product is typically purified using one or more of the following methods:
- Recrystallization : Using solvents like ethanol or ethyl acetate to remove impurities.
- Column Chromatography : Employing silica gel with a gradient elution system (e.g., hexane/ethyl acetate).
- LC-MS Monitoring : Ensures product purity and confirms molecular structure through retention time and mass spectrometry.
Analytical Techniques
To confirm the structure and purity of this compound:
- Nuclear Magnetic Resonance (NMR) : Confirms chemical shifts corresponding to aromatic protons and methanamine group.
- Mass Spectrometry (MS) : Verifies molecular weight (191.2 g/mol).
- Infrared Spectroscopy (IR) : Identifies functional groups like NH2 and C=N bonds in imidazole.
Summary Table of Key Findings
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Substitution | Fluorobenzene + Imidazole, DMF, K2CO3 | 60–80 | Simple but requires high temperature |
| Reductive Amination | Fluorinated aldehyde + NaBH4 | ~70 | Highly selective for amine group |
| Isoindoline Intermediate | Phthalimide + Hydrazine | ~85 | High purity; multi-step process |
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring and benzylic amine group are primary sites for oxidation:
- Imidazole Ring Oxidation :
Reacts with KMnO₄/H₂O₂ under acidic conditions to form imidazole N-oxide derivatives (e.g., 1-hydroxy-3-fluoro-4-(1H-imidazol-1-yl)phenyl methanamine) . - Amine Oxidation :
Converts the primary amine to a nitroso intermediate using NaNO₂/HCl, followed by further oxidation to a nitro group with CrO₃ .
Table 1: Oxidation Reaction Conditions
| Reagent System | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂O₂ (1:2 ratio) | 60°C, 4 h | Imidazole N-oxide derivative | 68 | |
| NaNO₂/HCl → CrO₃ | 0°C → RT | 3-Fluoro-4-(1H-imidazol-1-yl)nitrobenzene | 52 |
Reduction Reactions
The fluorine atom and imidazole ring influence reduction pathways:
- Catalytic Hydrogenation :
Pd/C-mediated H₂ reduction selectively removes the nitro group (if present) without affecting the imidazole ring . - LiAlH₄ Reduction :
Reduces amide derivatives (e.g., acylated products) back to the primary amine .
Table 2: Reduction Protocols
| Reagent | Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| H₂/Pd/C (5%) | Nitro-substituted derivative | 50 psi, 25°C, 2 h | Primary amine regeneration | 85 | |
| LiAlH₄/THF | Acetylated derivative | Reflux, 6 h | Deacylated amine | 91 |
Nucleophilic Substitution
The para-fluoro group participates in SNAr reactions:
- Amine Displacement :
Reacts with piperazine or morpholine in DMF/K₂CO₃ to form arylpiperazine/morpholine derivatives . - Thiol Substitution :
NaSH/EtOH replaces fluorine with a thiol group (-SH) .
Table 3: Substitution Reactions
| Nucleophile | Base/Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperazine | K₂CO₃/DMF | 120°C, 8 h | 4-(Piperazin-1-yl)-imidazole derivative | 73 | |
| NaSH | EtOH | 80°C, 6 h | 4-Mercapto-imidazole derivative | 65 |
Acylation and Amide Formation
The benzylic amine undergoes acylation with:
- Acetyl Chloride : Forms N-acetyl derivatives in CH₂Cl₂/TEA .
- Sulfonyl Chlorides : Produces sulfonamides (e.g., tosyl derivatives) in pyridine .
Table 4: Acylation Outcomes
| Acylating Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, TEA, 0°C | N-Acetylated derivative | 89 | |
| Tosyl chloride | Pyridine, RT, 12 h | N-Tosylamide derivative | 78 |
Condensation Reactions
The amine participates in Schiff base formation:
- Aldehyde Condensation :
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in EtOH to form imine derivatives .
Table 5: Condensation Examples
| Aldehyde | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, RT | (E)-N-(4-Nitrobenzylidene) derivative | 82 | |
| 4-Pyridinecarboxaldehyde | AcOH | Pyridyl-imine complex | 75 |
Metal Coordination
The imidazole nitrogen acts as a ligand for transition metals:
- Cu(II) Complexation :
Forms octahedral complexes with Cu(NO₃)₂ in methanol, used in catalytic applications . - Zn(II) Binding :
Coordinates with ZnCl₂ to create luminescent materials .
Key Mechanistic Insights
- Electronic Effects : The fluorine atom deactivates the phenyl ring, directing electrophilic attacks to the imidazole moiety .
- Steric Hindrance : The imidazole ring’s bulkiness limits substitution at the ortho position .
- pH Sensitivity : Reactions involving the amine group require controlled pH to avoid protonation-induced deactivation .
Scientific Research Applications
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is an aromatic amine that has potential applications in medicinal chemistry, specifically in drug design and development. The presence of the imidazole group suggests possible interactions with biological targets, making it a subject of interest in pharmacological studies.
Scientific Research Applications
this compound and its derivatives are used in a variety of scientific research applications:
- Building block It can be used as a building block in the synthesis of more complex molecules.
- Ligand It can be used as a ligand in coordination chemistry.
- Antimicrobial/antifungal It is studied for potential antimicrobial and antifungal activities. Imidazole-containing chalcones have been shown to be effective against Aspergillus fumigatus, the pathogenic agent for pulmonary aspergillosis .
- Therapeutic effects It is investigated for potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
- Material development It is utilized in the development of new materials and as a catalyst in various chemical processes.
Pharmacological Effects and Interactions
this compound has been linked to various pharmacological effects:
- Antimicrobial properties It may have the potential to inhibit bacterial growth.
- Anticancer activity It may have anticancer activity through mechanisms that induce apoptosis in cancer cells.
- CNS activity It may have CNS activity, as imidazole derivatives often interact with neurotransmitter systems.
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as X-ray crystallography and molecular docking are used. These studies provide insights into the mechanism of action and therapeutic potential of the compound, guiding further development efforts.
Mechanism of Action
The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The fluorine atom can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: Fluorinated imidazole derivatives are explored for kinase inhibition (e.g., JAK2/STAT3 pathways), where the fluorine atom enhances metabolic stability and binding affinity. However, the discontinued status of the target compound suggests unresolved optimization challenges .
- Comparative Stability : Sodium metabisulfite-mediated benzimidazole synthesis () highlights the stability of benzimidazoles under oxidative conditions, whereas imidazole derivatives may require inert atmospheres (e.g., nitrogen in ) to prevent decomposition .
Biological Activity
[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of aromatic amines and is characterized by the presence of a fluorine atom and an imidazole ring, which are known to influence biological activity. The fluorine atom enhances the lipophilicity and can improve binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and fluorine substituents. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated a series of imidazole derivatives for their antiproliferative activity against HeLa and PC-3 cancer cells. The results indicated that compounds with similar structural features exhibited significant cytotoxicity:
| Compound | IC50 (HeLa) | IC50 (PC-3) |
|---|---|---|
| 11 | 1.58 ± 0.01 µM | 35.40 ± 0.15 µM |
| 4 | >100 µM | 1.39 ± 0.00 µM |
| 5-FU | 40.39 ± 0.23 µM | 50.00 ± 0.22 µM |
The study concluded that compounds with electron-withdrawing groups like fluorine significantly enhance anticancer activity compared to standard drugs like 5-fluorouracil (5-FU) .
Receptor Interactions
The biological activity of this compound may also be attributed to its interactions with specific receptors. Similar compounds have been studied for their agonistic effects on dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders.
Selectivity and Mechanism
Research indicates that optimized derivatives can selectively activate D3 receptors while showing minimal activity at D2 receptors, suggesting a unique interaction mechanism that could be beneficial for therapeutic applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the imidazole or phenyl rings can significantly alter potency.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances binding affinity and biological activity.
- Imidazole Ring Modifications : Alterations in the imidazole structure can lead to variations in receptor selectivity and potency.
- Hydrophobic Interactions : Increasing hydrophobicity through structural modifications has been linked to improved cellular uptake and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, leveraging a halogenated precursor (e.g., 3-fluoro-4-(chloromethyl)phenyl methanamine) reacting with imidazole under alkaline conditions (KOH/EtOH, 60–80°C). Optimization involves adjusting molar ratios (1:1.2 for imidazole:halide), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield (60–75%) .
- Purification : Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1), with purity verified by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the imidazole substitution (e.g., singlet for imidazole C-H protons at δ 7.5–7.7 ppm) and fluorophenyl backbone (e.g., coupling constants for aromatic F at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 205.07 g/mol) validates molecular formula (C₁₀H₁₀FN₃) .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
- Hazard Mitigation : Avoid contact with strong oxidizers (risk of exothermic decomposition). Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole ring formation be addressed?
- Methodology : Employ transition-metal catalysts (e.g., CuI, 10 mol%) to direct C–N bond formation at the N1 position of imidazole. Alternative strategies include microwave-assisted synthesis (100°C, 30 min) to enhance reaction specificity .
- Validation : Monitor intermediates via LC-MS and compare with DFT-calculated reaction pathways .
Q. What crystallographic tools are used to resolve the compound’s 3D structure?
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 90 K.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R-factor < 0.05. ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsion (e.g., imidazole-F-phenyl dihedral angle: 15–20°) .
Q. How can computational methods predict synthetic pathways and biological targets?
- AI-Driven Synthesis Planning : Tools like PubChem’s AI predictor analyze retro-synthetic routes (e.g., prioritizing imidazole coupling over triazole analogs). Molecular docking (AutoDock Vina) identifies potential kinase targets (e.g., EGFR, binding affinity ∆G = −8.2 kcal/mol) .
Q. How do researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial assays (e.g., MIC = 8–32 µg/mL against S. aureus) may arise from strain variability. Standardize protocols (CLSI guidelines) and use isogenic mutant controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
